- Process for the preparation of 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole as sodium rabeprazole synthesis intermediate, China, , ,
Cas no 924663-39-8 (2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one)

924663-39-8 structure
Nom du produit:2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one
Numéro CAS:924663-39-8
Le MF:C11H16ClNO3
Mégawatts:245.702642440796
CID:4324856
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-, 1-oxide
- 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-1-oxide
- Rabeprazole Impurity 41
- Rabeprazole Impurity K
- 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one
-
- Piscine à noyau: 1S/C11H16ClNO3/c1-9-10(8-12)13(14)5-4-11(9)16-7-3-6-15-2/h4-5H,3,6-8H2,1-2H3
- La clé Inchi: FEEQDQKECPZTPQ-UHFFFAOYSA-N
- Sourire: [O-][N+]1C(CCl)=C(C)C(OCCCOC)=CC=1
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Store at recommended temperature
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-500MG |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one |
924663-39-8 | 95% | 500MG |
¥ 4,270.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-1g |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ⁵-pyridin-1-one |
924663-39-8 | 95% | 1g |
¥6984.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-500mg |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ⁵-pyridin-1-one |
924663-39-8 | 95% | 500mg |
¥4658.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-250.0mg |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ⁵-pyridin-1-one |
924663-39-8 | 95% | 250.0mg |
¥2561.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-500.0mg |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ⁵-pyridin-1-one |
924663-39-8 | 95% | 500.0mg |
¥4270.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-100.0mg |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ⁵-pyridin-1-one |
924663-39-8 | 95% | 100.0mg |
¥1604.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-100MG |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one |
924663-39-8 | 95% | 100MG |
¥ 1,603.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92406-5G |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one |
924663-39-8 | 95% | 5g |
¥ 19,206.00 | 2023-04-12 | |
Ambeed | A546645-1g |
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide |
924663-39-8 | 98+% | 1g |
$257.0 | 2023-01-14 | |
Ambeed | A546645-100mg |
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide |
924663-39-8 | 98+% | 100mg |
$70.0 | 2023-01-14 |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 125 °C; 4 h, 120 - 125 °C; 125 °C → 50 °C; 40 - 50 °C
1.2 Reagents: Tributylamine , Chlorosuccinimide Catalysts: Benzoyl peroxide ; 3 h, 25 - 30 °C
1.3 Solvents: Water
1.2 Reagents: Tributylamine , Chlorosuccinimide Catalysts: Benzoyl peroxide ; 3 h, 25 - 30 °C
1.3 Solvents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 6.5 h, 65 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
Référence
- Process for preparation of 2-[[[3-methyl-4-(3-methoxypropoxy)-1-oxo-2-pyridinyl]methyl]sulfanyl]-1H-benzimidazole, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Methanol , Dichloromethane ; 2 h; 1 h
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Methanol , Dichloromethane ; 2 h; 1 h
Référence
- Synthetic studies connected with the preparation of H+/K+-ATPase inhibitors rabeprazole and lansoprazoleJournal of Heterocyclic Chemistry, 2006, 43(6), 1447-1453,
Méthode de production 4
Conditions de réaction
1.1 Reagents: N,N′-Diisopropylethylenediamine Solvents: Water ; pH 6.5, rt
1.2 Reagents: Hydrogen peroxide Solvents: Chloroform ; rt; 10 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Chloroform ; rt; 10 h, rt
Référence
- Method for preparation of Rabeprazole intermediate impurity 2-{[4-(3-methoxypropoxy)-3-methyl-pyridin-oxide-2-yl]methylthio}-1H-benzimidazole, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid , Water ; 80 °C; 8 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Synthesis and structural identification of the related substances of rabeprazole sodiumZhongguo Yaowu Huaxue Zazhi, 2016, 26(2), 139-141,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Chloroform , Water ; pH 7.5; 10 min, pH 7.5
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform , Water ; 2 h, 35 °C; 30 min, 35 °C; 35 °C → 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 7.5 - 8
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform , Water ; 2 h, 35 °C; 30 min, 35 °C; 35 °C → 25 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 7.5 - 8
Référence
- Synthesis of metabolites and related substances of rabeprazole, an anti-ulcerative drugSynthetic Communications, 2009, 39(2), 278-290,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Chloroform , Water ; rt
1.2 Reagents: m-Chloroperbenzoic acid ; 85 min, 5 °C; 1 h, 5 °C
1.2 Reagents: m-Chloroperbenzoic acid ; 85 min, 5 °C; 1 h, 5 °C
Référence
- Efficient synthesis of N-oxide derivatives: Substituted 2-(2-(pyridyl-N-oxide)methylsulphinyl)benzimidazolesSynthetic Communications, 2007, 37(17), 2861-2868,
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one Raw materials
- 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
- 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride
- 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium
- 3-Methoxy-1-propanol
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one Preparation Products
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one Littérature connexe
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:924663-39-8)2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-1λ?-pyridin-1-one

Pureté:99%
Quantité:5g
Prix ($):1076.0